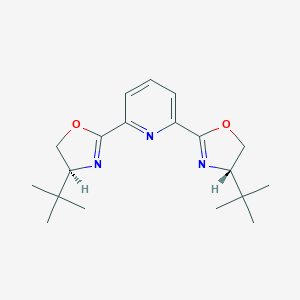

2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

Description

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-18(2,3)14-10-23-16(21-14)12-8-7-9-13(20-12)17-22-15(11-24-17)19(4,5)6/h7-9,14-15H,10-11H2,1-6H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWMXPSQXYYPJG-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357346 | |

| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118949-63-6 | |

| Record name | 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the (S,S)-t-Bu-PyBox Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S,S)-t-Bu-PyBox in Asymmetric Catalysis

The pyridine-2,6-bis(oxazoline) ligand scaffold, commonly known as PyBox, has emerged as a cornerstone in the field of asymmetric catalysis. These C₂-symmetric, tridentate N-ligands form well-defined chiral complexes with a variety of transition metals, enabling a wide range of enantioselective transformations. Among the diverse family of PyBox ligands, the (S,S)-t-Bu-PyBox, featuring bulky tert-butyl groups at the stereogenic centers of the oxazoline rings, has demonstrated exceptional efficacy in numerous catalytic applications. The steric hindrance imposed by the tert-butyl groups creates a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of stereocontrol in catalytic reactions. This guide provides a comprehensive overview of the synthesis and detailed characterization of the (S,S)-t-Bu-PyBox ligand, offering field-proven insights and methodologies for its preparation and validation.

Synthesis of (S,S)-t-Bu-PyBox: A Step-by-Step Protocol

The synthesis of (S,S)-t-Bu-PyBox is a two-step process that begins with the preparation of the chiral amino alcohol, (S)-tert-leucinol, followed by its condensation with a pyridine dinitrile precursor. This approach is modular and can be adapted for the synthesis of other PyBox derivatives.

Part 1: Synthesis of the Chiral Precursor, (S)-tert-Leucinol

The synthesis of (S)-tert-leucinol, the chiral building block for the (S,S)-t-Bu-PyBox ligand, is a critical first step. A reliable method for its preparation is the reduction of the corresponding amino acid, (S)-tert-leucine.

Experimental Protocol: Reduction of (S)-tert-Leucine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Amino Acid: Slowly add (S)-tert-leucine (1.0 equivalent) in portions to the stirred suspension of LiAlH₄ in THF. The addition is exothermic and may cause the THF to reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours to ensure complete reduction.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Isolation: Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash thoroughly with THF.

-

Purification: Concentrate the filtrate under reduced pressure to yield crude (S)-tert-leucinol as a white solid. The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride is a highly reactive reagent that reacts violently with water. Therefore, stringent anhydrous conditions are essential for both safety and reaction efficiency.

-

Slow Addition: The portion-wise addition of the amino acid helps to control the exothermic nature of the reaction.

-

Reflux: Heating the reaction to reflux ensures that the reduction goes to completion.

-

Careful Quenching: The sequential addition of water and aqueous sodium hydroxide is a standard and safe procedure for quenching LiAlH₄ reductions, leading to the formation of granular aluminum salts that are easily filtered.

Part 2: Synthesis of (S,S)-t-Bu-PyBox Ligand

The final step in the synthesis is the Lewis acid-catalyzed condensation of (S)-tert-leucinol with 2,6-pyridinedicarbonitrile. Zinc trifluoromethanesulfonate (Zn(OTf)₂) is an effective catalyst for this transformation.[1][2]

Experimental Protocol: Condensation Reaction

-

Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere, add 2,6-pyridinedicarbonitrile (1.0 equivalent), (S)-tert-leucinol (2.2 equivalents), and anhydrous zinc trifluoromethanesulfonate (0.05 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the (S,S)-t-Bu-PyBox ligand as a white solid.

Causality Behind Experimental Choices:

-

Zinc Triflate Catalyst: Zinc triflate is a mild Lewis acid that effectively catalyzes the cyclization of the nitrile with the amino alcohol to form the oxazoline rings. Other Lewis acids can also be used, but zinc triflate is often preferred due to its high catalytic activity and tolerance to various functional groups.

-

Excess Amino Alcohol: A slight excess of the chiral amino alcohol is used to ensure complete consumption of the dinitrile starting material.

-

Azeotropic Removal of Water: Refluxing in toluene allows for the azeotropic removal of water formed during the reaction, which drives the equilibrium towards product formation.

Synthetic Workflow Diagram

Sources

A Technical Guide to the Chemical Properties and Catalytic Applications of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rise of (S,S)-tBu-Pybox as a Privileged Ligand

In the landscape of asymmetric catalysis, the quest for ligands that offer high enantioselectivity, broad substrate scope, and operational simplicity is perpetual. Among the elite class of "privileged" chiral ligands, 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, commonly known as (S,S)-tBu-Pybox , has emerged as a powerhouse. Its C₂-symmetric architecture, featuring a rigid pyridine backbone and two stereodefined oxazoline rings, makes it a highly effective tridentate N,N,N-ligand for a multitude of transition metals.

The defining characteristic of this ligand is the presence of bulky tert-butyl groups at the stereogenic centers of the oxazoline rings. This steric hindrance is not a mere substituent; it is a critical design element that creates a well-defined, three-dimensional chiral pocket around the coordinated metal center. This pocket dictates the trajectory of incoming substrates, enabling exquisite control over the stereochemical outcome of catalytic transformations. This guide provides an in-depth exploration of the core chemical properties, synthesis, and catalytic utility of (S,S)-tBu-Pybox for researchers and drug development professionals.

Synthesis and Mechanistic Rationale

The most prevalent and reliable synthesis of (S,S)-tBu-Pybox involves the Lewis acid-catalyzed condensation of a pyridine-2,6-dicarbonyl precursor with two equivalents of the chiral amino alcohol, (S)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol).

Causality in Synthesis:

-

Choice of Precursor: The synthesis typically starts from 2,6-pyridinedicarbonitrile. The nitrile groups serve as efficient electrophiles for the initial reaction.

-

Chiral Building Block: (S)-tert-leucinol, readily derived from the natural amino acid (S)-tert-leucine, imparts the crucial chirality to the final ligand.

-

Role of the Lewis Acid: A catalyst such as anhydrous zinc chloride (ZnCl₂) or zinc trifluoromethanesulfonate (Zn(OTf)₂) is essential. The zinc ion coordinates to the nitrogen atoms of both the nitrile and the amino alcohol, activating the nitrile for nucleophilic attack and facilitating the subsequent cyclization and dehydration steps to form the robust oxazoline rings. The reaction is typically conducted in a high-boiling solvent like chlorobenzene or toluene to drive the dehydration.[1]

Experimental Protocol: Synthesis of (S,S)-tBu-Pybox[1]

-

1. Reagent Preparation: An oven-dried 250 mL two-necked, round-bottomed flask equipped with a condenser, argon inlet, and magnetic stir bar is purged with argon. 2,6-Pyridinedicarbonitrile (1.0 equiv), anhydrous toluene or chlorobenzene, and anhydrous zinc chloride (0.10 equiv) are added under a positive pressure of argon.

-

2. Addition of Amino Alcohol: (S)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol) (2.2 equiv) is added to the stirring mixture.

-

3. Reaction: The reaction mixture is heated to reflux (typically 120-130 °C) in an oil bath and maintained for 24-48 hours, during which the reaction progress can be monitored by TLC or GC-MS.

-

4. Workup: Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic solution is washed sequentially with a saturated aqueous solution of NaHCO₃ and brine. This step is crucial to quench the catalyst and remove any acidic byproducts.

-

5. Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the (S,S)-tBu-Pybox ligand as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (S,S)-tBu-Pybox.

Physicochemical and Spectroscopic Properties

The ligand is typically isolated as a white to off-white solid. Its robust structure provides good thermal stability. While quantitative solubility data is not extensively published, it is readily soluble in common organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.

| Property | Value | Reference(s) |

| IUPAC Name | 2,6-Bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine | [2] |

| Synonyms | (S,S)-tBu-Pybox, (S)-tBu-PyBOX | [2] |

| CAS Number | 118949-63-6 | [2] |

| Molecular Formula | C₁₉H₂₇N₃O₂ | [3] |

| Molecular Weight | 329.44 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not widely reported; similar Pybox ligands melt >170 °C | |

| Boiling Point | 467.1 ± 30.0 °C at 760 mmHg (Predicted) | [4] |

| Purity (Typical) | ≥97% (Chemical), ≥98% (ee) | [2] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the ligand's structure and purity. The following tables outline the expected NMR chemical shifts.

Table 1: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.15 | d | 2H | Pyridine H-3, H-5 |

| ~7.85 | t | 1H | Pyridine H-4 |

| ~4.45 | dd | 2H | Oxazoline -OCH₂ |

| ~4.15 | dd | 2H | Oxazoline -OCH₂ |

| ~4.05 | m | 2H | Oxazoline -NCH- |

| ~0.95 | s | 18H | -C(CH₃)₃ |

Table 2: Representative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163.5 | C=N (Oxazoline) |

| ~148.0 | Pyridine C-2, C-6 |

| ~137.5 | Pyridine C-4 |

| ~125.0 | Pyridine C-3, C-5 |

| ~73.0 | Oxazoline -OCH₂ |

| ~69.0 | Oxazoline -NCH- |

| ~33.5 | -C (CH₃)₃ |

| ~25.8 | -C(C H₃)₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. These are representative values based on the known effects of the constituent functional groups.

Coordination Chemistry and Catalytic Principles

(S,S)-tBu-Pybox functions as a neutral, tridentate ligand, coordinating to a metal center through the central pyridine nitrogen and the two nitrogen atoms of the oxazoline rings. This binding mode creates two five-membered chelate rings, resulting in a rigid and stable pincer-like complex.

The genius of the Pybox design lies in its stereochemical influence. The C₂-symmetry ensures that the two chiral oxazoline units create a symmetric chiral environment. The bulky tert-butyl groups project into the space around the metal's open coordination sites, effectively shielding two quadrants. This steric blocking forces the substrate to approach the metal from a specific, less-hindered trajectory, leading to high levels of enantiocontrol in the subsequent chemical transformation.

General Metal Coordination Diagram

Sources

Introduction: The Architectural Advantage of C₂-Symmetric PyBox Ligands

An In-depth Technical Guide to (S,S)-t-Bu-PyBox (CAS No. 118949-63-6) for Asymmetric Synthesis

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. Among the privileged classes of ligands, C₂-symmetric bis(oxazolines) have proven exceptionally effective due to their modular synthesis, thermal stability, and versatile coordination chemistry with a wide array of transition metals.[1][2] The Pyridine-bis(oxazoline) family, commonly known as PyBox ligands, represents a significant advancement in this class. These tridentate N,N,N-ligands enforce a well-defined, rigid coordination geometry upon a metal center, creating a predictable and highly organized chiral environment essential for stereoselective transformations.[3][4]

This guide focuses on a particularly influential member of this family: 2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine , or (S,S)-t-Bu-PyBox . Its defining feature is the presence of sterically demanding tert-butyl groups at the stereogenic centers of the oxazoline rings. This bulk is not merely an incidental feature; it is a critical design element that profoundly influences the catalytic pocket, often leading to superior levels of enantioselectivity by amplifying steric differentiation in the transition state. This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, properties, and catalytic applications of this powerful chiral ligand.

Physicochemical Properties and Safe Handling

(S,S)-t-Bu-PyBox is a white to off-white solid at room temperature.[5] Its robust chemical nature makes it amenable to a variety of reaction conditions, though proper handling and storage are crucial for maintaining its integrity and ensuring experimental reproducibility.

Table 1: Key Physicochemical Data for (S,S)-t-Bu-PyBox

| Property | Value | Source(s) |

| CAS Number | 118949-63-6 | [6][7][8][9] |

| Molecular Formula | C₁₉H₂₇N₃O₂ | [6][7][9][10] |

| Molecular Weight | 329.44 g/mol | [5][9][10] |

| Appearance | White to off-white solid | [5][6] |

| Purity | Typically ≥97% | [6][7][9] |

| Boiling Point | 467.1 ± 30.0 °C at 760 mmHg (Predicted) | [5][6] |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5][6][9] |

Safety & Handling Precautions

(S,S)-t-Bu-PyBox is classified as harmful and an irritant.[6] Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[11]

-

Storage Integrity: The ligand should be stored in a tightly sealed container under an inert atmosphere to prevent degradation from moisture and atmospheric contaminants.[6][9]

Synthesis and Characterization: A Validated Protocol

The synthesis of PyBox ligands is a well-established process, typically involving the Lewis acid-catalyzed condensation of a pyridine-2,6-dicarbonitrile with a chiral β-amino alcohol.[3] This modularity allows for the straightforward synthesis of a library of ligands with varied steric and electronic properties. The synthesis of (S,S)-t-Bu-PyBox follows this reliable pathway.

Causality in Synthesis Design

The choice of reagents and conditions is dictated by mechanistic considerations. A Lewis acid, such as zinc trifluoromethanesulfonate (Zn(OTf)₂), is essential for activating the nitrile groups toward nucleophilic attack by the amino alcohol.[3] Anhydrous, non-protic solvents like toluene are used to prevent hydrolysis of intermediates and ensure high yields. The reaction is conducted under an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture, which could otherwise lead to side reactions or catalyst deactivation.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar PyBox ligands.[3][12]

-

Reactor Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is purged with argon for 15 minutes.

-

Reagent Addition: Under a positive pressure of argon, add 2,6-pyridinedicarbonitrile (1.0 equiv), anhydrous toluene (approx. 6 mL per mmol of dinitrile), and a catalytic amount of zinc trifluoromethanesulfonate (0.05 equiv).[3]

-

Amino Alcohol Addition: Stir the mixture at room temperature for 10 minutes. In a separate flask, dissolve (S)-2-amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol, 2.1 equiv) in anhydrous toluene and add this solution to the reaction mixture via syringe.

-

Reaction: Heat the resulting mixture to reflux (approx. 110-120°C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield (S,S)-t-Bu-PyBox as a white solid.[13]

Synthesis Workflow Diagram

Caption: Synthesis workflow for (S,S)-t-Bu-PyBox.

Characterization

The identity and purity of the synthesized ligand must be rigorously confirmed.

-

¹H and ¹³C NMR Spectroscopy: Provides structural confirmation. The C₂-symmetry of the molecule results in a simplified spectrum, with characteristic shifts for the pyridine and oxazoline protons and carbons.

-

Mass Spectrometry: Confirms the molecular weight (M+H⁺ expected at m/z 330.2).

-

Chiral Chromatography (SFC or HPLC): Essential for determining the enantiomeric excess (ee) to validate the stereochemical integrity of the product.[3]

Applications in Asymmetric Catalysis

The utility of (S,S)-t-Bu-PyBox stems from its ability to form stable, well-defined complexes with a variety of metals, including iron, copper, nickel, and scandium.[1][14][15][16] These complexes function as potent chiral Lewis acids, catalyzing a broad spectrum of enantioselective reactions.

Principle of Stereocontrol

The ligand coordinates to the metal in a tridentate, meridional fashion. The two bulky tert-butyl groups project outwards, creating a "chiral pocket" around the metal's open coordination sites. Substrates are forced to approach the metal center in a specific orientation to minimize steric clashes with these bulky groups, leading to a highly favored transition state for one enantiomer of the product.

Caption: Tridentate coordination of PyBox to a metal center.

Exemplary Application: Iron-Catalyzed Enantioselective Aziridination

The synthesis of chiral aziridines is of significant interest in medicinal chemistry. Iron complexes of (S,S)-t-Bu-PyBox have been shown to be effective catalysts for the enantioselective aziridination of olefins.[14]

Reaction Scheme: Styrene + Ethyl Diazoacetate (EDA) --(Fe(II)/(S,S)-t-Bu-PyBox catalyst)--> Chiral 2-phenyl-aziridine-2-carboxylate

Self-Validating Experimental Protocol:

-

Catalyst Pre-formation: In a flame-dried Schlenk tube under argon, stir a mixture of Fe(BF₄)₂·6H₂O (0.10 equiv) and (S,S)-t-Bu-PyBox (0.11 equiv) in anhydrous dichloromethane (DCM) for 1 hour at room temperature to form the chiral complex in situ.

-

Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., -20 °C). Add the olefin substrate (e.g., styrene, 1.0 equiv).

-

Slow Addition: Add the diazo compound (e.g., EDA, 1.2 equiv), dissolved in a small amount of DCM, dropwise via a syringe pump over several hours. Causality Note: Slow addition is critical to maintain a low concentration of the reactive carbene intermediate, minimizing achiral background reactions and dimerization.

-

Monitoring and Quench: Monitor the reaction by TLC. Upon completion, quench by opening the flask to the air and concentrating the solvent.

-

Purification and Analysis: Purify the residue by flash chromatography. Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aziridine product by ¹H NMR and chiral HPLC analysis.

Catalytic Cycle for Fe-PyBox Aziridination The proposed mechanism involves the formation of a key iron-carbene intermediate. The olefin then attacks this electrophilic species, with the stereochemical outcome dictated by the ligand's chiral scaffold.

Caption: Simplified catalytic cycle for aziridination.

Table 2: Performance in Catalytic Reactions The versatility of (S,S)-t-Bu-PyBox is evident across various reaction types. The bulky tert-butyl groups are often key to achieving high enantioselectivity, especially with sterically less demanding substrates.

| Reaction Type | Metal | Typical Substrate | Achieved Yield | Achieved ee (%) | Source(s) |

| Diels-Alder | Fe(III) | 1,3-Dienes + Enones | Good | Up to 92% | [17] |

| Friedel-Crafts Alkylation | Sc(III) | Indoles + Nitroalkenes | Good-Excellent | Up to 93% | [15] |

| Michael Addition | Fe(II) | Thiol + Enone | High | Up to 95% | [14] |

| Aziridination | Fe(II) | Styrene + Diazoacetate | Moderate | Up to 49% | [14] |

| Negishi Cross-Coupling | Ni(II) | Allylic Chlorides + Organozincs | Good | High |

Conclusion: A Cornerstone Ligand for Modern Synthesis

(S,S)-t-Bu-PyBox has firmly established itself as a privileged chiral ligand in the toolkit of the modern synthetic chemist. Its rational design, characterized by a rigid C₂-symmetric backbone and influential tert-butyl groups, provides a powerful platform for inducing high levels of stereocontrol in a diverse array of metal-catalyzed reactions. The reliability of its synthesis and the predictability of its stereochemical influence make it an invaluable asset for constructing complex chiral molecules in academic research and for the development of pharmaceutical intermediates. The continued exploration of its coordination chemistry and catalytic activity promises to unlock new and efficient synthetic transformations.

References

-

Davies, I. W., et al. (1996). Synthesis of Chiral Bisoxazoline Ligands. Available at: [Link]

-

Pradeep, A., & Fu, G. C. (2007). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS. NIH Public Access. Available at: [Link]

-

Bolm, C., et al. (1998). Chiral bis(oxazoline) ligands. Synthesis of mono- and bi-metallic complexes of nickel and palladium. Royal Society of Chemistry. Available at: [Link]

-

Zhang, W., et al. (2011). Synthesis of chiral bis(oxazolines). ResearchGate. Available at: [Link]

-

DeLano, T. J., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hofstra, J. L., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses. Available at: [Link]

-

Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides - Supporting Information. Available at: [Link]

-

Catapower Inc. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine Product Page. Available at: [Link]

-

PubChem. 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine Compound Summary. Available at: [Link]

-

Antermite, D., et al. (2018). Synthesis of Asymmetric Iron–Pybox Complexes and Their Application to Aziridine Forming Reactions. ResearchGate. Available at: [Link]

-

DeLano, T. J., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journals. Available at: [Link]

-

PubChem. t-Bu-box, (S,S)- Compound Summary. Available at: [Link]

-

DeLano, T. J., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. Available at: [Link]

-

Safety Data Sheet. (2018). Available at: [Link]

-

Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Organic Syntheses Procedure. Available at: [Link]

-

Catapower Inc. 2,6-Bis[(4R)-4-tert-butyloxazolin-2-yl]pyridine Product Page. Available at: [Link]

-

Halcrow, M. A., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. White Rose Research Online. Available at: [Link]

-

Halcrow, M. A., et al. (2022). Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands. Dalton Transactions. Available at: [Link]

-

Ramón, D. J., & Yus, M. (2022). Recent Developments in Enantioselective Scandium-Catalyzed Transformations. MDPI. Available at: [Link]

-

Syntheses and NMR spectra. The Royal Society of Chemistry. Available at: [Link]

-

Halcrow, M. A., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. ACS Publications. Available at: [Link]

-

Babu, S. A., et al. (2018). Applications of Pybox Complexes in Asymmetric Catalysis. ResearchGate. Available at: [Link]

-

Gualandi, A., et al. (2015). Enantioselective LaIII-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. ResearchGate. Available at: [Link]

-

Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Royal Society of Chemistry. Available at: [Link]

-

Waser, M., et al. (2014). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Available at: [Link]

-

Gibson, V. C., et al. (2012). Thio-Pybox and Thio-Phebox complexes of chromium, iron, cobalt and nickel and their application in ethylene and butadiene polymerisation catalysis. PubMed. Available at: [Link]

-

Strappaveccia, G., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. MDPI. Available at: [Link]

-

Marín-Luna, M., et al. (2010). Computational Mechanistic Studies on Enantioselective pybox-Ruthenium-Catalyzed Cyclopropanation Reactions. ResearchGate. Available at: [Link]

-

Gant, T. G., et al. (2004). Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry. Available at: [Link]

-

Pedrosa, M. R., et al. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. NIH. Available at: [Link]

Sources

- 1. Chiral bis(oxazoline) ligands. Synthesis of mono- and bi-metallic complexes of nickel and palladium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2,6-BIS[(4R)-4-TERT-BUTYL-2-OXAZOLIN-2YL]PYRIDINE CAS#: 185346-17-2 [amp.chemicalbook.com]

- 6. (S,S)-tBu-Pybox | 118949-63-6 [sigmaaldrich.com]

- 7. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine - Catapower Inc. [catapowerinc.com]

- 8. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine | 118949-63-6 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | C19H27N3O2 | CID 851581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chempoint.com [chempoint.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

(S,S)-t-Bu-PyBox: A Comprehensive Technical Guide for Asymmetric Catalysis

This guide provides an in-depth exploration of the chiral ligand (S,S)-t-Bu-PyBox, a cornerstone in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's fundamental properties, synthesis, and its pivotal role in orchestrating highly stereoselective chemical transformations. We will explore the mechanistic nuances that underpin its catalytic efficacy and provide practical insights into its application.

Introduction: The Power of C₂-Symmetry in PyBox Ligands

In the realm of asymmetric catalysis, the quest for ligands that can effectively induce chirality in a predictable and controlled manner is paramount. The Pyridine-bis(oxazoline) or "PyBox" family of ligands emerged as a significant breakthrough in this field.[1] First introduced by Nishiyama in 1989, these ligands are characterized by a pyridine ring flanked by two chiral oxazoline moieties.[1] This C₂-symmetric tridentate structure allows for well-defined coordination geometries with a variety of metal centers, creating a rigid and predictable chiral environment around the catalytic site.[2]

Among the various PyBox derivatives, the (S,S)-t-Bu-PyBox, with its bulky tert-butyl groups at the 4-position of the oxazoline rings, has proven to be exceptionally effective in a wide array of enantioselective reactions. The steric hindrance imposed by the tert-butyl groups plays a crucial role in directing the approach of substrates, thereby achieving high levels of stereochemical control. This guide will focus specifically on the synthesis, properties, and applications of this influential ligand.

Physicochemical Properties of (S,S)-t-Bu-PyBox

A thorough understanding of the physical and chemical characteristics of a ligand is fundamental to its successful application. The key properties of (S,S)-t-Bu-PyBox are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇N₃O₂ | [3] |

| Molecular Weight | 329.44 g/mol | [3] |

| IUPAC Name | 2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine | [3] |

| CAS Number | 118949-63-6 | [3] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥ 97 wt %, ≥ 98 % ee | [4] |

| Storage | 4°C, stored under nitrogen | [3] |

Synthesis of (S,S)-t-Bu-PyBox: A Step-by-Step Protocol

The synthesis of (S,S)-t-Bu-PyBox is a well-established procedure, typically commencing from either pyridine-2,6-dicarbonyl dichloride or 2,6-dicyanopyridine.[1] The following protocol is a robust and scalable method adapted from established literature procedures.[5][6]

Experimental Protocol:

Step 1: Synthesis of the Bis-hydroxyamide Intermediate

-

To a solution of (S)-tert-leucinol in an appropriate solvent, slowly add pyridine-2,6-dicarbonyl dichloride at a controlled temperature.

-

The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the bis-hydroxyamide intermediate is extracted and purified.

Step 2: Chlorination of the Bis-hydroxyamide

-

The purified bis-hydroxyamide is dissolved in a suitable solvent and treated with a chlorinating agent, such as thionyl chloride, to convert the hydroxyl groups into chlorides.

-

The reaction is typically performed at low temperatures to control reactivity.

-

After the reaction is complete, the solvent and excess reagent are removed under reduced pressure.

Step 3: Cyclization to Form (S,S)-t-Bu-PyBox

-

The resulting bis-chloroamide is dissolved in a suitable solvent and treated with a base to induce intramolecular cyclization.

-

The reaction mixture is stirred, often with heating, to drive the formation of the two oxazoline rings.

-

The final product, (S,S)-t-Bu-PyBox, is then isolated and purified, typically by column chromatography.

Applications in Asymmetric Catalysis

The utility of (S,S)-t-Bu-PyBox is demonstrated in its successful application across a diverse range of metal-catalyzed asymmetric reactions. The ligand's tridentate nature and the steric bulk of the tert-butyl groups are instrumental in creating a highly organized and effective chiral pocket around the metal center.

Enantioselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acids derived from (S,S)-t-Bu-PyBox and a metal salt (e.g., FeCl₃) can catalyze the reaction between dienes and dienophiles with high enantioselectivity.[7]

Causality: The metal/(S,S)-t-Bu-PyBox complex coordinates to the dienophile, lowering its LUMO energy and activating it towards cycloaddition. The chiral environment created by the ligand ensures that the diene approaches the dienophile from a specific face, leading to the preferential formation of one enantiomer of the cycloadduct. The bulky tert-butyl groups effectively block one face of the dienophile, dictating the stereochemical outcome.

Enantioselective Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. (S,S)-t-Bu-PyBox, in combination with metal triflates, has been shown to catalyze the Mukaiyama aldol reaction with high diastereo- and enantioselectivity.[7]

Causality: The chiral Lewis acid complex activates the aldehyde carbonyl group for nucleophilic attack by a silyl enol ether. The rigid structure of the metal-PyBox complex and the steric hindrance from the tert-butyl groups control the facial selectivity of the nucleophilic attack on the coordinated aldehyde, leading to the formation of the desired stereoisomer of the β-hydroxy carbonyl compound.

Enantioselective Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael reaction, is another key C-C bond-forming transformation. Lanthanide complexes of PyBox ligands have been successfully employed as catalysts for enantioselective nitro-Michael additions.[8]

Causality: The mechanism is analogous to other Lewis acid-catalyzed reactions, where the metal-(S,S)-t-Bu-PyBox complex coordinates to and activates the α,β-unsaturated carbonyl compound. The chiral environment then directs the nucleophilic attack of the nitroalkane to one of the prochiral faces of the Michael acceptor.

| Reaction Type | Metal | Substrate Scope | Typical Yield (%) | Typical ee (%) | References |

| Diels-Alder | Fe(III) | Acyclic 4,4-disubstituted 1,3-dienes | High | Moderate to High | [7] |

| Mukaiyama Aldol | Fe(II) | Aldehydes and silyl enol ethers | Good | Up to 92 | [7] |

| Nitro-Michael | La(III) | (E)-2-Azachalcones and nitroalkanes | Good | Up to 87 | [8] |

| Negishi Coupling | Ni(II) | Secondary allylic chlorides and alkylzincs | Good | High | [9] |

Mechanism of Enantioselection: The Role of the Chiral Pocket

The remarkable enantioselectivity achieved with (S,S)-t-Bu-PyBox-metal complexes stems from the well-defined three-dimensional structure of the catalyst. The C₂-symmetric nature of the ligand simplifies the number of possible transition states, making the stereochemical outcome more predictable.[2] The tridentate coordination of the PyBox ligand to the metal ion creates a rigid chiral scaffold.

The bulky tert-butyl groups are positioned to create a "chiral pocket" around the metal's active site. This steric hindrance effectively blocks one of the enantiotopic faces of the coordinated substrate, allowing the incoming nucleophile or reactant to approach from the less hindered face. This facial discrimination is the key to the high levels of enantiomeric excess observed in reactions catalyzed by these complexes. The electronic properties of the pyridine ring also play a role, modulating the Lewis acidity of the metal center.[2]

Conclusion and Future Outlook

(S,S)-t-Bu-PyBox has firmly established itself as a privileged ligand in the field of asymmetric catalysis. Its straightforward synthesis, stability, and the high levels of enantioselectivity it imparts in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions have made it an invaluable tool for synthetic organic chemists. The principles of its design, relying on C₂-symmetry and steric control, continue to inspire the development of new and even more effective chiral ligands. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance and application of (S,S)-t-Bu-PyBox and its derivatives are set to expand further. Future research will likely focus on broadening the scope of its applications to new reaction types and developing more sustainable catalytic systems based on this remarkable ligand architecture.

References

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2003). C2-Symmetric Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3121-3162. [Link]

-

Gualandris, R., & Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5154-5169. [Link]

-

Shimizu, S. K., Morrison, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]

-

Rispens, T., & Browne, W. R. (2018). Complementing Pyridine-2,6-bis(oxazoline) with Cyclometalated N-Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. Angewandte Chemie International Edition, 57(40), 13178-13182. [Link]

-

Shimizu, S. K., Morrison, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]

-

Gant, T. G. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1536-1554. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Fu, G. C. (2008). Synthesis of Chiral Pyridine Bis(oxazoline) Ligands for Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs: 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine. Organic Syntheses, 85, 1-10. [Link]

-

PubChem. (S,S)-t-Bu-box Compound Summary. [Link]

-

Shimizu, S. K., Morrison, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]

-

Organic Syntheses. Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. [Link]

-

Catapower Inc. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine Product Page. [Link]

-

Shimizu, S. K., Morrison, J. C., & Stoltz, B. M. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. ResearchGate. [Link]

-

PubChem. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine Compound Summary. [Link]

-

Patil, N. T., & Sureshkumar, D. (2008). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 10(16), 3543-3546. [Link]

-

Shahid, N., et al. (2022). Heteroleptic iron(II) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands - the interplay of two different ligands on the metal ion spin sate. Dalton Transactions, 51(11), 4262-4274. [Link]

-

Blay, G., et al. (2010). Enantioselective La(III)-pyBOX-Catalyzed Nitro-Michael Addition to (E)-2-Azachalcones. European Journal of Organic Chemistry, 2010(28), 5481-5489. [Link]

-

Fernández, I. (2014). The nature of metallophilic interactions in closed-shell d8–d8 metal complexes. Physical Chemistry Chemical Physics, 16(29), 15219-15227. [Link]

-

Singh, V. K., et al. (2013). ChemInform Abstract: Enantioselective Mukaiyama-Michael with 2-Enoyl Pyridine N-Oxides Catalyzed by PYBOX-DIPH-Zn(II)-Complexes at Ambient Temperature. ChemInform, 44(49). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S,S)-tBu-Pybox | 118949-63-6 [sigmaaldrich.com]

- 4. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine - Catapower Inc. [catapowerinc.com]

- 5. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (S)-tBu-PyBOX: A Privileged Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine, a chiral ligand paramount in the field of asymmetric synthesis. Known by its common abbreviation, (S)-tBu-PyBOX, its unique structural and electronic properties have established it as a "privileged ligand," consistently delivering high enantioselectivity across a diverse range of catalytic transformations. This document will delve into its fundamental characteristics, synthesis, and catalytic applications, offering field-proven insights into its mechanism of action and practical utility.

The formal IUPAC name for this compound is (4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-pyridinyl]-4,5-dihydro-1,3-oxazole [1][2]. Its C₂-symmetric design is a key feature, reducing the number of possible transition states in a catalytic cycle and thereby enhancing enantioselectivity[3].

Physicochemical and Structural Characteristics

The remarkable efficacy of (S)-tBu-PyBOX stems from its well-defined three-dimensional structure. The pyridine-bis(oxazoline) backbone provides a rigid, tridentate chelation scaffold for a wide variety of transition metals. The two chiral oxazoline rings, derived from the readily available amino acid (S)-tert-leucinol, create a chiral pocket around the metal center. The bulky tert-butyl groups are not merely passive substituents; they play a crucial role in stereochemical control by creating significant steric hindrance, which dictates the facial selectivity of substrate approach to the catalytic center.

| Property | Value | Source |

| IUPAC Name | (4S)-4-tert-butyl-2-[6-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-2-pyridinyl]-4,5-dihydro-1,3-oxazole | PubChem[1] |

| Common Name | (S)-tBu-PyBOX | Catapower Inc.[4] |

| CAS Number | 118949-63-6 | Alfa Chemistry[2] |

| Molecular Formula | C₁₉H₂₇N₃O₂ | PubChem[1] |

| Molecular Weight | 329.44 g/mol | ChemScene[5] |

The nitrogen atoms of the pyridine and both oxazoline rings act as donor atoms, forming stable complexes with metals such as copper, iron, ruthenium, and scandium.[6][7] The electronic properties of the pyridine ring can be transmitted to the coordinated metal, influencing its Lewis acidity and redox potential.[7]

Synthesis of (S)-tBu-PyBOX: A Validated Protocol

The synthesis of PyBOX ligands is well-established, offering a reliable and scalable route for laboratory and industrial applications. The most common approach involves the condensation of a pyridine dicarbonyl derivative with a chiral amino alcohol.

Experimental Protocol: Synthesis of (S)-tBu-PyBOX

This protocol is adapted from established literature procedures.

Step 1: Preparation of (S)-tert-Leucinol (S)-tert-leucinol is the chiral building block for (S)-tBu-PyBOX. It can be synthesized from the corresponding amino acid, (S)-tert-leucine, via reduction.

Step 2: Condensation and Cyclization

-

In an oven-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar under an inert atmosphere (e.g., argon), combine 2,6-pyridinedicarbonitrile (1.0 equiv), anhydrous toluene, and a catalytic amount of zinc trifluoromethanesulfonate (0.05 equiv).[8]

-

Add (S)-tert-leucinol (2.2 equiv) to the mixture.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure (S)-tBu-PyBOX ligand.

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic workflow for (S)-tBu-PyBOX.

Applications in Asymmetric Catalysis: A Field Perspective

(S)-tBu-PyBOX has demonstrated exceptional performance in a multitude of asymmetric transformations. Its metal complexes are highly effective catalysts, particularly in reactions forming carbon-carbon and carbon-heteroatom bonds.

Lewis Acid Catalysis

The strong Lewis acidity of metal-(S)-tBu-PyBOX complexes is harnessed in several key reactions:

-

Diels-Alder Reactions: Iron(III)-(S)-tBu-PyBOX complexes have been shown to catalyze the enantioselective Diels-Alder reaction between acylic 1,3-dienes and α,β-unsaturated aldehydes, yielding chiral cyclohexanones with high enantioselectivity.[6]

-

Mukaiyama Aldol Reactions: Chiral iron(II) complexes with PyBOX ligands are effective catalysts for asymmetric Mukaiyama aldol reactions in aqueous media, producing syn-aldol products with good yields and enantioselectivities up to 92% ee.[6]

-

Hydrosilylation of Ketones: The first application of PyBOX ligands, reported by Nishiyama, was in the asymmetric hydrosilylation of ketones.[9] The steric bulk on the oxazoline rings is crucial for achieving high enantioselectivity.[6]

Oxidative and Other Reactions

Beyond traditional Lewis acid catalysis, (S)-tBu-PyBOX has found utility in a range of other catalytic processes:

-

C-H Amination: Ruthenium-PyBOX complexes, when combined with a cyclometalated N-heterocyclic carbene (NHC) ligand, show modulated electronic properties and improved asymmetric induction in enantioselective C(sp³)-H aminations.[3]

-

Olefin Amino-Oxygenation: Iron-PyBOX systems catalyze the intramolecular amino-oxygenation of olefins using hydroxylamine derivatives as the nitrogen source.[10][11] Mechanistic studies suggest the formation of highly reactive iron-nitrene or iron-iminyl radical species.[10][11]

-

Cyclopropanation: Copper-catalyzed asymmetric cyclopropanation of olefins with diazoacetates was one of the earliest successful applications of bis(oxazoline) ligands, a class to which PyBOX belongs.[7]

The general catalytic cycle for a Lewis acid-catalyzed reaction involving a metal-(S)-tBu-PyBOX complex is depicted below:

Caption: Generalized catalytic cycle.

Mechanistic Insights: The Source of Enantioselectivity

The high degree of enantiocontrol exerted by (S)-tBu-PyBOX-metal catalysts is a direct consequence of the chiral environment created by the ligand. The C₂-symmetry of the ligand simplifies the catalytic landscape by reducing the number of diastereomeric transition states.[3]

In many reactions, the substrate coordinates to the metal center in a specific orientation to minimize steric clashes with the bulky tert-butyl groups of the PyBOX ligand. This preferential binding dictates the face of the substrate that is accessible to the incoming reagent, leading to the formation of one enantiomer in excess.

Mechanistic studies on iron-PyBOX catalyzed reactions have utilized techniques such as freeze-trapped ⁵⁷Fe Mössbauer and EPR spectroscopy to identify reaction intermediates.[12][13] These studies have provided evidence for the formation of reactive species like iron-nitrenoids or iron-iminyl radicals in amino-oxygenation reactions, highlighting the ligand's role in stabilizing and controlling the reactivity of these high-energy intermediates.[10][11][12]

Conclusion and Future Outlook

This compound, or (S)-tBu-PyBOX, stands as a testament to the power of rational ligand design in asymmetric catalysis. Its robust performance, synthetic accessibility, and the tunability of its steric and electronic properties have solidified its status as a privileged ligand. The continued exploration of its catalytic capabilities with a wider range of metals and in novel transformations promises to further expand the toolkit of synthetic chemists, enabling the efficient and enantioselective synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

-

Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis. PubMed Central. [Link]

-

Bisoxazoline ligand. Wikipedia. [Link]

-

Iron bis(oxazoline) complexes in asymmetric catalysis. RSC Publishing. [Link]

-

Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. University of Oxford Department of Chemistry. [Link]

-

Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. ACS Publications. [Link]

-

Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. NIH National Library of Medicine. [Link]

-

2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine. PubChem. [Link]

-

Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. ACS Publications. [Link]

-

Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. RSC Publishing. [Link]

-

Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Dr. Ramesh Rasappan. [Link]

-

SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. NIH National Library of Medicine. [Link]

-

2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine. Catapower Inc.[Link]

Sources

- 1. 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | C19H27N3O2 | CID 851581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine - Catapower Inc. [catapowerinc.com]

- 5. chemscene.com [chemscene.com]

- 6. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]

- 7. rameshrasappan.com [rameshrasappan.com]

- 8. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation with Functionalized Hydroxylamines. | Department of Chemistry [chem.ox.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Fingerprinting of (S,S)-t-Bu-PyBox: A Guide for Ligand Characterization

Introduction: The Imperative of Purity and Identity in Asymmetric Catalysis

In the field of asymmetric catalysis, the chiral ligand is the cornerstone of enantioselectivity. The precise three-dimensional architecture of a ligand dictates the stereochemical outcome of a reaction, and even minor impurities or structural deviations can lead to diminished performance or unexpected results. The Pyridine-bis(oxazoline), or PyBox, class of ligands has proven to be exceptionally versatile and effective in a multitude of metal-catalyzed transformations. Among these, the (S,S)-tert-butyl-PyBox, formally known as 2,6-bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine[1], stands out for the high levels of stereocontrol imparted by its sterically demanding tert-butyl groups.

This technical guide provides an in-depth look at the essential spectroscopic data required to confirm the identity and purity of (S,S)-t-Bu-PyBox (CAS 118949-63-6). As application scientists, we recognize that robust and reproducible chemistry is built upon a foundation of well-characterized reagents. This document is structured not as a rigid protocol, but as a logical workflow, guiding researchers through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the rationale for each analytical choice.

Caption: Core molecular properties of (S,S)-t-Bu-PyBox.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a C₂-symmetric molecule like (S,S)-t-Bu-PyBox, NMR provides a clear and simplified picture of the chemical environment of each unique proton and carbon atom.

¹H NMR Spectroscopy: Proton Environments and Diastereotopicity

The proton NMR spectrum provides the initial and most crucial confirmation of the ligand's structure. The inherent symmetry of the molecule simplifies the spectrum, as corresponding protons on the two equivalent oxazoline rings are chemically indistinguishable.

Data Summary: ¹H NMR of (S,S)-t-Bu-PyBox

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.25 | Doublet (d) | 7.9 | 2H | Pyridine H-3, H-5 |

| 7.86 | Triplet (t) | 7.9 | 1H | Pyridine H-4 |

| 4.48 | Doublet of Doublets (dd) | 8.8, 10.3 | 2H | Oxazoline -OCH₂ (diastereotopic) |

| 4.33 | Doublet of Doublets (dd) | 8.4, 8.8 | 2H | Oxazoline CH-N |

| 4.11 | Doublet of Doublets (dd) | 8.4, 10.3 | 2H | Oxazoline -OCH₂ (diastereotopic) |

| 0.97 | Singlet (s) | - | 18H | tert-butyl -C(CH₃)₃ |

Source: Data obtained from a 300 MHz spectrum in CDCl₃.[1]

Expert Interpretation:

-

Aromatic Region (8.3-7.8 ppm): The pyridine core presents a classic AX₂ spin system. The two protons adjacent to the nitrogen (H-3 and H-5) are equivalent due to symmetry and appear as a doublet at 8.25 ppm. The single proton at the 4-position (H-4) is coupled to both H-3 and H-5, resulting in a triplet at 7.86 ppm. The integration of 2H:1H is a key validation point.

-

Oxazoline Ring (4.5-4.1 ppm): The three protons on the chiral oxazoline ring are diastereotopic and thus chemically non-equivalent, each giving a distinct signal. The two protons of the CH₂ group are coupled to each other (geminal coupling) and to the adjacent CH proton (vicinal coupling), resulting in two separate doublet of doublets signals (4.48 and 4.11 ppm). The methine proton (-CH-N) at 4.33 ppm is likewise split by the two diastereotopic protons of the adjacent CH₂ group. This complex splitting pattern is a definitive fingerprint of the rigid, chiral oxazoline ring.

-

Aliphatic Region (0.97 ppm): The two tert-butyl groups are equivalent and, due to free rotation, all 18 protons are chemically equivalent. This results in a sharp, intense singlet integrating to 18H, a hallmark of this ligand. Its upfield shift is characteristic of shielded alkyl protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

While experimental data for the ¹³C NMR spectrum is not as readily available in the literature, the expected spectrum can be confidently predicted based on the molecule's structure and symmetry. This predictive analysis is a vital skill for a scientist confirming a synthesis.

Predicted ¹³C NMR Data for (S,S)-t-Bu-PyBox

| Predicted Chemical Shift (δ) ppm | Carbon Environment | Rationale |

| ~164-166 | C=N (Oxazoline) | Characteristic imine-like carbon in a five-membered ring. |

| ~148-150 | C-2, C-6 (Pyridine) | Aromatic carbon attached to nitrogen and the oxazoline substituent. |

| ~137-139 | C-4 (Pyridine) | Para carbon in the pyridine ring. |

| ~122-124 | C-3, C-5 (Pyridine) | Meta carbons in the pyridine ring. |

| ~72-74 | O-CH₂ (Oxazoline) | Methylene carbon adjacent to the ring oxygen. |

| ~68-70 | CH-N (Oxazoline) | Methine carbon at the stereocenter, adjacent to nitrogen. |

| ~33-35 | C (CH₃)₃ (tert-butyl) | Quaternary carbon of the tert-butyl group. |

| ~25-27 | C(C H₃)₃ (tert-butyl) | Methyl carbons of the tert-butyl group. |

Causality Behind Predictions: The C₂ symmetry axis passing through the pyridine nitrogen and C-4 means we expect only 8 distinct carbon signals: 3 for the pyridine ring, 3 for the oxazoline ring, and 2 for the tert-butyl group. The chemical shifts are estimated based on standard values for pyridine, oxazoline, and alkyl functionalities. The exact values can be confirmed experimentally.

Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis of (S,S)-t-Bu-PyBox.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Group Vibrations

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For (S,S)-t-Bu-PyBox, the IR spectrum will be dominated by vibrations from the aromatic pyridine ring and the C=N and C-O bonds of the oxazoline rings, as well as the C-H bonds of the alkyl groups.

Predicted Key IR Absorptions for (S,S)-t-Bu-PyBox

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3050-3100 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |

| ~2870-2960 | C-H Stretch | Aliphatic (t-Bu, CH₂) | Strong, Sharp |

| ~1640-1660 | C=N Stretch | Oxazoline | Strong |

| ~1570-1590 | C=C/C=N Stretch | Pyridine Ring | Medium-Strong |

| ~1200-1300 | C-O Stretch | Oxazoline Ether | Strong |

| ~1365 | C-H Bend | tert-butyl (umbrella) | Medium |

Expert Interpretation: The most diagnostic peak is the strong C=N stretch of the oxazoline ring around 1650 cm⁻¹. This, coupled with the strong C-O stretch and the characteristic pyridine ring vibrations, confirms the core structure. The intense C-H stretching from the abundant tert-butyl groups will be a prominent feature in the 2870-2960 cm⁻¹ region. The absence of broad O-H (~3200-3600 cm⁻¹) or N-H (~3300-3500 cm⁻¹) stretches is critical for confirming that the starting amino alcohol has been fully cyclized and that the ligand is not hydrated.

Protocol: Solid-State IR Analysis (KBr Pellet Method)

The KBr pellet method is a classic technique for obtaining high-quality IR spectra of solid samples.[2][3][4] The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize scattering and produce a clear spectrum.[2][4]

-

Preparation: Gently grind ~1-2 mg of (S,S)-t-Bu-PyBox with ~100-150 mg of dry, spectroscopy-grade KBr in an agate mortar until a fine, homogeneous powder is obtained. KBr is hygroscopic, so this should be done in a low-humidity environment.

-

Pellet Pressing: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet.

-

Acquisition: Place the pellet in the spectrometer's sample holder.

-

Background Scan: Run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Part 3: Mass Spectrometry (MS) - The Definitive Molecular Weight

Mass spectrometry is the ultimate arbiter of molecular weight. For (S,S)-t-Bu-PyBox, a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) is ideal, as it is a soft ionization method that will provide the molecular ion with minimal fragmentation.

Expected Mass Spectrometry Data

| Ion | Technique | Calculated m/z | Observed m/z |

| [M+H]⁺ | ESI-HRMS | 330.2176 | (To be determined) |

| [M+Na]⁺ | ESI-HRMS | 352.1995 | (To be determined) |

M = C₁₉H₂₇N₃O₂

Expert Interpretation: The primary goal is to observe the protonated molecular ion, [M+H]⁺, at m/z 330.2176. In ESI, it is also common to observe adducts with sodium, [M+Na]⁺, which would appear 22 mass units higher. The power of HRMS lies in its precision; observing a mass accurate to within 5 ppm of the calculated value provides unambiguous confirmation of the elemental composition. Common fragmentation patterns would involve the loss of a tert-butyl group ([M - 57]⁺) or cleavage of the oxazoline ring, though these would be more prominent in harder ionization techniques like Electron Ionization (EI).

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the ligand (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation for observation in positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize source parameters (e.g., capillary voltage, desolvation temperature) to maximize the signal of the ion of interest.

-

Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-500) in high-resolution mode.

Conclusion: A Validated Foundation for Discovery

The spectroscopic characterization of (S,S)-t-Bu-PyBox is not merely a procedural step; it is a fundamental requirement for scientific integrity. By systematically analyzing the ¹H NMR, IR, and mass spectra, researchers can proceed with confidence, knowing that the identity and purity of their chiral ligand are confirmed. The data and protocols presented in this guide provide a comprehensive framework for this validation, empowering scientists to build their catalytic systems on a solid and reproducible foundation.

References

-

Koehn, J. 1. DFT-Guided Discovery of Hybrid Catalysts for C-C Bond Formation; 2. Synthesis of a Reported PDI Inhibitor. Marquette University, 2018. Available from: [Link]

-

Catapower Inc. 2,6-Bis[(4S)-4-tert-butyloxazolin-2-yl]pyridine. Available from: [Link]

-

PubChem. 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry. Available from: [Link]

-

AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. Available from: [Link]

-

Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

-

Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available from: [Link]

-

NIH National Center for Biotechnology Information. 2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine. Available from: [Link]

-

ACS Publications. Concise Synthesis of Conformationally Constrained Pybox Ligands. The Journal of Organic Chemistry. Available from: [Link]

-

Quora. Why do we use the KBr test in FTIR spectroscopy, and how do we get spectra in IR spectroscopic?. Available from: [Link]

Sources

Foreword: The Imperative of Enantiomeric Purity in Asymmetric Catalysis

An In-depth Technical Guide to the Chiral Purity Determination of (S,S)-t-Bu-PyBox

In the field of asymmetric synthesis, where the precise construction of three-dimensional molecular architecture is paramount, the efficacy of a catalyst is inextricably linked to its own stereochemical integrity. The (S,S)-t-Bu-PyBox ligand, a cornerstone of the Pyridine Bis(oxazoline) family, has proven to be a highly effective ligand in a multitude of metal-catalyzed enantioselective transformations.[1][2][3] Its C₂-symmetric backbone and sterically demanding tert-butyl groups create a well-defined chiral environment, enabling the generation of products with high levels of enantioselectivity.

However, the remarkable catalytic performance of (S,S)-t-Bu-PyBox is predicated on its enantiomeric purity. The presence of the undesired (R,R)-enantiomer acts as a catalytic poison, diminishing the overall enantiomeric excess (ee) of the final product. Therefore, for researchers, scientists, and drug development professionals, the ability to accurately and reliably determine the chiral purity of this ligand is not merely a quality control measure; it is a fundamental prerequisite for predictable and successful asymmetric catalysis.[4][5] This guide provides an in-depth exploration of the core analytical techniques for this critical determination, focusing on the causality behind experimental choices to ensure robust and trustworthy results.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most direct and widely employed method for separating and quantifying enantiomers.[4] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient, diastereomeric interaction with each enantiomer, leading to differential retention times and, thus, separation.

The Principle of Chiral Recognition on a Stationary Phase

The mechanism of separation is based on the formation of temporary, non-covalent bonds between the enantiomers and the chiral selector immobilized on the stationary phase. For ligands like PyBox, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective.[6][7][8][9] These CSPs possess helical polymer structures with chiral grooves and cavities. Enantiomers fit into these grooves with slightly different energies due to a combination of interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—resulting in one enantiomer being retained longer than the other.

Method Development: A Scientifically Grounded Approach

Developing a robust chiral HPLC method is a systematic process. The choices made at each step are critical for achieving baseline separation, which is essential for accurate quantification.

-

Column Selection: The initial choice of column is the most critical variable. For N-heterocyclic compounds like PyBox, polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points due to their proven broad applicability and diverse chiral recognition capabilities.[9][10]

-

Mobile Phase Strategy: Normal-phase chromatography is typically the preferred mode for this class of compounds. A mobile phase consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) offers excellent selectivity. The causality is clear: the alcohol modifier competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the hexane-to-alcohol ratio, one can modulate the retention times and optimize the resolution between the enantiomeric peaks.[7][10] A lower percentage of alcohol generally increases retention and can improve separation, but at the cost of longer analysis times.

-

Detection: The pyridine ring within the PyBox structure contains a strong chromophore, making UV-Vis detection the ideal choice. A detection wavelength around 254 nm or 280 nm typically provides a strong signal for reliable quantification.

Data Presentation: Typical HPLC Parameters

| Parameter | Typical Value / Condition | Rationale |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven broad selectivity for aromatic and heterocyclic compounds. |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Balances retention and resolution; easily optimized. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 25 °C | Ensures reproducible retention times; can be adjusted to fine-tune separation.[10] |

| Detection | UV at 254 nm | Strong absorbance by the pyridine moiety. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Expected Result | Baseline separation (Resolution > 2.0) | A resolution factor greater than 2.0 ensures accurate integration of each peak.[7] |

Experimental Protocol: Chiral HPLC Analysis

-

Mobile Phase Preparation: Precisely prepare the n-Hexane/Isopropanol (90:10, v/v) mobile phase. Filter through a 0.45 µm membrane filter and degas thoroughly.

-

Sample Preparation: Accurately weigh ~1 mg of the (S,S)-t-Bu-PyBox sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a working solution by diluting to 0.1 mg/mL.

-

System Equilibration: Equilibrate the HPLC system and the chiral column with the mobile phase at a 1.0 mL/min flow rate until a stable baseline is achieved (typically 30-60 minutes).[10]

-

System Suitability Test: Inject a racemic or previously characterized non-enantiopure sample of t-Bu-PyBox. Verify that the system meets performance criteria:

-

Resolution (Rs): Must be greater than 2.0 between the two enantiomer peaks.[8]

-

Tailing Factor (T): Should be between 0.8 and 1.5 for both peaks.

-

-

Analysis: Inject 10 µL of the sample solution.

-

Data Processing: Integrate the peak areas for the (S,S)-enantiomer (typically the major, later-eluting peak) and the (R,R)-enantiomer.

-

Calculation of Enantiomeric Excess (% ee): % ee = [ (AreaS,S - AreaR,R) / (AreaS,S + AreaR,R) ] * 100

Visualization: HPLC Workflow

Caption: Workflow for Chiral Purity by HPLC.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC is a powerful chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the primary mobile phase. For chiral separations, it often provides significant advantages in speed and sustainability over HPLC.[4]

Why Choose SFC? The Causality of Speed and Efficiency

The physical properties of supercritical CO₂ (low viscosity and high diffusivity) allow for much faster flow rates without the corresponding high backpressure seen in HPLC. This translates directly to shorter analysis times, often reducing a 20-minute HPLC run to under 5 minutes. The separation mechanism on the chiral stationary phase remains the same as in normal-phase HPLC, making method transfer straightforward. A literature precedent for a different PyBox ligand demonstrates the utility of SFC with a methanol co-solvent for achieving separation.[1]

Data Presentation: Typical SFC Parameters

| Parameter | Typical Value / Condition | Rationale |

| Column | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) | Same columns as HPLC can be used, often shorter for faster analysis. |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) | Methanol is a common polar co-solvent to modulate retention. |

| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to low viscosity of scCO₂. |

| Back Pressure | 150 bar | Maintains CO₂ in its supercritical state. |

| Column Temp. | 40 °C | Higher temperatures are common to ensure miscibility and efficiency. |

| Detection | UV at 254 nm | Identical to HPLC. |

Experimental Protocol: Chiral SFC Analysis

-

Co-solvent Preparation: Prepare the methanol co-solvent.

-

Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in methanol or a methanol/dichloromethane mixture for solubility.

-

System Equilibration: Equilibrate the SFC system with the specified mobile phase composition and back pressure until the detector baseline is stable.

-

Analysis: Inject the sample (typically 1-5 µL).

-

Data Processing: Integrate the peak areas and calculate the % ee as described in the HPLC protocol.

Visualization: SFC Workflow

Caption: High-Throughput Chiral Purity Analysis by SFC.

NMR Spectroscopy: An Orthogonal Approach

While chromatography is a separative technique, NMR spectroscopy offers a non-separative, spectroscopic method for determining enantiomeric purity. The core principle is to convert the enantiomeric pair into a diastereomeric pair in situ, as diastereomers are chemically non-equivalent and will exhibit distinct signals in an NMR spectrum.[11][12]

The Principle: Inducing Diastereotopicity